2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride
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Overview
Description
2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride is a chemical compound belonging to the thiazinane class of heterocyclic compounds Thiazinanes are characterized by a nitrogen and sulfur atom in a ring structure, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of thiourea derivatives with acryloyl chloride in the presence of an electrogenerated base. The reaction proceeds with good yield and high current efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in appropriate solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride is studied for its potential biological activity. It may serve as a precursor for bioactive molecules with therapeutic properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Thiazinanes: Other thiazinane derivatives share similar structural features but may differ in their substituents and functional groups.
Benzothiazinanes: These compounds have a benzene ring fused to the thiazinane ring, resulting in different chemical properties.
Uniqueness: 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride is unique due to its specific substituents and the presence of the imino and oxo groups
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Properties
IUPAC Name |
2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.2ClH/c7-12(11)3-1-8(2-4-12)5-6(9)10;;/h7H,1-5H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXRPQJWRAMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCN1CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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